molecular formula C25H30N4O2S B2483017 2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(2-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 1358832-73-1

2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(2-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No.: B2483017
CAS No.: 1358832-73-1
M. Wt: 450.6
InChI Key: HMAJYUVGMMUYIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(2-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a spirocyclic carboxamide derivative characterized by a 1,4,8-triazaspiro[4.5]deca-1,3-diene core. Key structural features include:

  • 3,4-Dimethylphenyl and ethylthio substituents at positions 2 and 3, respectively.
  • A 2-methoxyphenyl group attached to the carboxamide nitrogen.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-3-ethylsulfanyl-N-(2-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O2S/c1-5-32-23-22(19-11-10-17(2)18(3)16-19)27-25(28-23)12-14-29(15-13-25)24(30)26-20-8-6-7-9-21(20)31-4/h6-11,16H,5,12-15H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAJYUVGMMUYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2(CCN(CC2)C(=O)NC3=CC=CC=C3OC)N=C1C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(2-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C26H32N4O3S
  • Molecular Weight: 480.6 g/mol
  • CAS Number: 1358630-56-4

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its potential therapeutic applications. Research indicates that it may possess various pharmacological properties, including:

  • Anticancer Activity: Preliminary studies suggest that compounds with similar triazole structures exhibit cytotoxic effects against cancer cell lines. For example, triazole derivatives have shown promising results against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values indicating their potency in inhibiting cell growth .
  • Antioxidant Properties: The compound may exhibit antioxidant activity by reducing oxidative stress markers in cells. This is crucial for protecting cellular components from damage caused by free radicals.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

  • Inhibition of DNA Damage: Similar compounds have demonstrated the ability to protect against DNA damage induced by carcinogens like 4-nitroquinoline 1-oxide (4NQO). This protection is mediated through the reduction of DNA strand breaks and micronucleus formation .
  • Modulation of Cellular Stress Responses: The compound may influence cellular pathways related to stress responses, including nitrosative stress reduction and enhancement of antioxidant defenses by increasing glutathione levels .

Case Studies and Research Findings

StudyObjectiveFindings
Study on Triazole DerivativesEvaluate anticancer propertiesCompounds showed IC50 values against HCT-116 and T47D cell lines indicating significant cytotoxicity .
Antioxidant Activity AssessmentInvestigate protective effects against oxidative stressDemonstrated ability to reduce oxidative damage in cellular models .
Mechanism ExplorationAnalyze DNA protection mechanismsFound to inhibit DNA strand breaks induced by carcinogenic agents .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent-Driven Variations

Compound A : 2-(3,4-Dimethylphenyl)-3-(ethylthio)-N-(2-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
  • Key Difference : Replaces the 2-methoxyphenyl group with a 2-methylphenyl moiety.
  • This analog was synthesized in 2004 but lacks published biological data .
Compound B : 2-{[3-(4-Chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
  • Key Differences :
    • 4-Chlorophenyl at position 3 (vs. ethylthio in the target compound).
    • Acetamide linker instead of a direct carboxamide attachment.
  • The acetamide linker may increase metabolic stability .
Compound C : 2,4-Dioxo-3-propyl-N-[3-(trifluoromethyl)phenyl]-1,3,8-triazaspiro[4.5]decane-8-carboxamide
  • Key Differences :
    • Dioxo groups at positions 2 and 3.
    • Trifluoromethylphenyl substituent.
  • Impact : The dioxo groups increase polarity and hydrogen-bonding capacity, while the trifluoromethyl group enhances lipophilicity and bioavailability. This compound’s structural rigidity may favor selectivity for proteolytic enzymes .

Q & A

Q. What are the key synthetic steps and challenges in synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with the formation of the spirocyclic triazaspiro core. Critical steps include:

  • Cyclization reactions to construct the 1,4,8-triazaspiro[4.5]deca-1,3-diene scaffold.
  • Functional group modifications to introduce substituents like the 3,4-dimethylphenyl and ethylthio groups .
    Challenges include optimizing reaction conditions (e.g., solvent choice, temperature control) to prevent side reactions and improve yield. For example, halogenated phenyl groups (e.g., 3,4-dimethylphenyl) require precise electrophilic substitution conditions to avoid over-substitution .

Q. How is the compound’s structure validated post-synthesis?

Methodological validation relies on:

  • Nuclear Magnetic Resonance (NMR) spectroscopy : Assigns proton and carbon environments (e.g., distinguishing spirocyclic carbons from aromatic substituents).
  • Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
  • X-ray crystallography (if applicable): Resolves 3D conformation of the spirocyclic core .
    For example, the ethylthio group’s sulfur atom can be identified via characteristic chemical shifts in 13C^{13}\text{C}-NMR .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise due to variations in assay conditions or compound purity. A systematic approach includes:

  • Comparative bioassays : Replicate experiments using standardized protocols (e.g., enzyme inhibition assays under identical pH/temperature).
  • Purity analysis : Use HPLC or LC-MS to rule out impurities affecting activity .
  • Structure-activity relationship (SAR) studies : Modify specific substituents (e.g., replacing ethylthio with methylthio) to isolate contributions to activity .

Q. What computational methods predict the compound’s interaction with biological targets?

Advanced computational strategies include:

  • Molecular docking : Simulate binding poses with target proteins (e.g., kinases) using software like AutoDock or Schrödinger. Focus on hydrogen bonding between the carboxamide group and active-site residues.
  • Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., 100-ns simulations to evaluate conformational changes).
  • Quantum mechanical calculations : Analyze electronic properties of the spirocyclic core to predict reactivity .

Q. How can reaction yields be optimized during large-scale synthesis?

Yield optimization requires:

  • Catalyst screening : Test palladium or copper catalysts for coupling reactions involving aromatic substituents.
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) for cyclization steps to enhance reaction rates.
  • Purification techniques : Employ column chromatography or recrystallization to isolate high-purity product .

Q. What structural analogs are critical for SAR studies?

Key analogs for SAR exploration include:

  • Ethylthio-to-methylthio substitution : Evaluates the impact of alkyl chain length on bioavailability.
  • Methoxyphenyl group modification : Replace 2-methoxyphenyl with halogenated phenyl to assess electronic effects on target binding.
  • Spirocyclic core variation : Compare 1,4,8-triazaspiro[4.5]decane with 1,3,8-triazaspiro[4.5]decane to probe steric influences .

Methodological Considerations

Q. What in vitro assays are suitable for evaluating its pharmacokinetic properties?

  • Caco-2 cell assays : Measure intestinal permeability.
  • Microsomal stability tests : Use liver microsomes to assess metabolic degradation.
  • Plasma protein binding assays : Determine compound availability using equilibrium dialysis .

Q. How can regioselectivity challenges in functionalization be addressed?

  • Directed ortho-metalation : Use directing groups (e.g., sulfonamide) to control substitution on aromatic rings.
  • Protecting group strategies : Temporarily block reactive sites (e.g., methoxy groups) during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.